molecular formula C19H14ClN3O5S B3667104 2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide

2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B3667104
M. Wt: 431.8 g/mol
InChI Key: MTRSDIWCRUENAT-UHFFFAOYSA-N
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Description

2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core linked to a sulfamoyl group and a nitrophenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of chlorobenzene to form 2-chloro-4-nitrobenzene.

    Sulfonation: The sulfonation of 3-nitroaniline to produce 3-nitrophenylsulfonamide.

    Coupling Reaction: The coupling of 2-chloro-4-nitrobenzene with 3-nitrophenylsulfonamide under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Reduction: The reduction of the nitro group forms the corresponding amine derivative.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl and nitrophenyl groups play a crucial role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitro-N-(3-nitrophenyl)benzamide
  • 4-chloro-N-(3-nitrophenyl)benzamide
  • 2-chloro-4-nitrophenol

Uniqueness

2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both sulfamoyl and nitrophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-chloro-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c20-18-7-2-1-6-17(18)19(24)21-13-8-10-16(11-9-13)29(27,28)22-14-4-3-5-15(12-14)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRSDIWCRUENAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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